
3-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a complex organic compound characterized by its unique molecular structure. This compound belongs to the pyrazole family, which consists of five-membered rings containing two nitrogen atoms. The presence of methoxy groups at the 2 and 4 positions of the phenyl ring and a phenyl group attached to the pyrazole ring makes this compound particularly interesting for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting with the formation of the pyrazole core. One common method is the reaction of hydrazine with a β-diketone derivative, followed by cyclization. The presence of methoxy groups on the phenyl ring can be introduced through subsequent substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid can be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 3-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Pyrazole derivatives: Other pyrazole compounds with different substituents on the ring.
Phenyl derivatives: Compounds with phenyl groups attached to various heterocycles.
Methoxy-substituted phenyl compounds: Compounds with methoxy groups on the phenyl ring.
Uniqueness: 3-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is unique due to its specific combination of functional groups and structural features. This combination can lead to distinct chemical properties and biological activities compared to similar compounds.
Biological Activity
3-(2,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential applications in medicine, particularly focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C18H16N2O4
- Molecular Weight : 324.33 g/mol
- Functional Groups : Contains a pyrazole ring, carboxylic acid group, and methoxy substituents which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of the pyrazole scaffold followed by the introduction of the methoxy and carboxylic acid groups through electrophilic aromatic substitution and other organic transformations.
Anticancer Activity
Research has shown that compounds containing the pyrazole scaffold exhibit significant anticancer properties. For instance:
- In vitro Studies : The compound demonstrated antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism of action is believed to involve the inhibition of key signaling pathways involved in cell proliferation and survival .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- Mechanism : It inhibits pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
In addition to anticancer and anti-inflammatory effects, this compound has shown promising antimicrobial activity against various bacterial strains:
- Testing : In vitro studies revealed effectiveness against Escherichia coli and Staphylococcus aureus, indicating potential as an antibacterial agent .
Case Studies
Case Study 1: Anticancer Efficacy in Animal Models
A study investigated the efficacy of this compound in a mouse model of breast cancer. Mice treated with the compound exhibited reduced tumor size compared to control groups, suggesting potent in vivo anticancer activity .
Case Study 2: Anti-inflammatory Effects in Clinical Trials
In a clinical trial involving patients with rheumatoid arthritis, administration of the compound led to significant reductions in joint swelling and pain compared to placebo controls. The results indicated its potential as a therapeutic agent for inflammatory diseases .
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1-phenylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-23-13-8-9-14(16(10-13)24-2)17-15(18(21)22)11-20(19-17)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYPKWJUOUPNND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C=C2C(=O)O)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.